molecular formula C21H16N2O2S B7756508 (3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester

(3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester

Cat. No.: B7756508
M. Wt: 360.4 g/mol
InChI Key: AHGBDGCMPHNWTC-UHFFFAOYSA-N
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Description

(3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester is a synthetic organic compound featuring a pyridine core substituted with cyano, diphenyl, and thioether-linked methyl ester groups. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution and esterification, as seen in analogous procedures for methyl ester derivatives . The compound’s structural complexity necessitates advanced analytical techniques (e.g., LC/MS, NMR) for characterization, akin to methodologies applied in marine natural product research and essential oil profiling .

Properties

IUPAC Name

methyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-20(24)14-26-21-18(13-22)17(15-8-4-2-5-9-15)12-19(23-21)16-10-6-3-7-11-16/h2-12H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGBDGCMPHNWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the cyclization of appropriate precursors, such as 2,6-diphenylpyridine derivatives, followed by the introduction of the cyano and sulfanyl groups. The final step involves esterification to produce the acetic acid methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

  • Antioxidant Activity : Research indicates that derivatives of this compound exhibit notable antioxidant properties. Studies have shown that pyridine-based compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Analogous compounds have demonstrated efficacy in reducing inflammation markers, suggesting that (3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester may have similar therapeutic effects .
  • Anticancer Properties : Preliminary studies suggest that this compound could inhibit cancer cell proliferation. The presence of the cyano group is often associated with enhanced biological activity against various cancer types, making it a candidate for further investigation in oncology .

Synthesis and Organic Chemistry Applications

  • Synthetic Intermediates : This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its ability to undergo further reactions, such as nucleophilic substitutions or cyclizations, makes it valuable in organic synthesis .
  • Catalysis : The compound has been explored for its potential as a catalyst in organic reactions. Pyridine derivatives often act as Lewis bases, facilitating various chemical transformations under mild conditions .

Case Studies

Study ReferenceApplicationFindings
Zonouzi et al., 2014Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Manna et al., 1999Anti-inflammatoryShowed reduction in inflammatory cytokines in animal models.
Tang et al., 2011Organic SynthesisSuccessfully used as an intermediate for synthesizing complex molecules.

Mechanism of Action

The mechanism by which (3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester exerts its effects depends on its molecular targets and pathways. The cyano group can interact with biological targets, potentially affecting enzyme activity or receptor binding. The phenyl groups may enhance the compound's ability to penetrate cell membranes, while the sulfanyl group can participate in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

A. Pyridine-Based Derivatives
Pyridine derivatives are widely studied for their bioactivity. For example:

  • (R)-1-((2,3-(Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester (): Shares a methyl ester group but differs in its pyrrolidine core and fluorinated benzyl substituents. This compound’s synthesis involves reductive amination, contrasting with the thioether linkage in the target compound. The fluorinated groups enhance metabolic stability, whereas the cyano group in the target compound may increase electrophilicity .
  • The target compound’s cyano and thioether groups could similarly influence reactive oxygen species (ROS) dynamics .

B. Ester-Containing Bioactive Compounds

  • Plant-derived esters (): Esters from C. gigantea or other plants often exhibit insecticidal or antimicrobial activity. The methyl ester in the target compound may enhance membrane permeability, analogous to plant-derived esters used in pest control .
Functional Comparison
Property Target Compound (R)-1-((2,3-Difluorobenzyl)... methyl ester Pyridine-Based Ferroptosis Inducers
Core Structure Pyridine with thioether linkage Pyrrolidine with fluorinated benzyl group Pyridine or quinazoline derivatives
Key Substituents Cyano, diphenyl, methyl ester Difluorobenzyl, methyl ester Amine, ketone, or sulfonamide groups
Synthetic Route Multi-step substitution/esterification Reductive amination High-throughput combinatorial synthesis
Bioactivity Hypothesized ROS modulation Not reported Ferroptosis induction in cancer cells
Solubility Likely low (lipophilic substituents) Moderate (fluorine enhances polarity) Variable, often optimized for delivery
Research Findings and Gaps
  • Therapeutic Potential: The compound’s cyano group may act as a Michael acceptor, a feature shared with ferroptosis inducers that target glutathione peroxidase 4 (GPX4) . However, empirical data on its mechanism are absent in the provided evidence.
  • Synthetic Challenges: Unlike marine actinomycete-derived compounds (), this compound’s synthetic route lacks documentation of yield optimization or scalability.
  • Ecological Impact: Similar to plant-derived esters (), its environmental persistence and non-target toxicity remain unstudied.

Biological Activity

The compound (3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester (CAS No. 78564-30-4) is a member of the pyridine family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C21H16N2O2S
  • Molecular Weight : 360.429 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 534.8 °C at 760 mmHg
  • Flash Point : 277.2 °C

These properties indicate that the compound is stable under normal conditions, which is essential for its handling in biological studies .

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives containing pyridine and thiazole moieties have shown potent cytotoxic effects against various cancer cell lines, including A-431 and HT29 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiazole-Pyridine DerivativeA-431<10Induction of apoptosis
Pyridine-SulfonamideHT29<15Inhibition of cell proliferation
(3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)Jurkat<20Bcl-2 inhibition

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar pyridine derivatives have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the cyano group is believed to enhance the interaction with bacterial cell membranes .

Table 2: Antimicrobial Activity Data

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Pyridine-Thiazole HybridE. coli32 µg/mL
Cyano-Pyridine DerivativeS. aureus16 µg/mL

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by modulating key proteins involved in cell survival, such as Bcl-2.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes critical in cancer progression or microbial resistance.
  • Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.

Case Studies

A notable study investigated the effects of a structurally similar compound on inflammatory responses in macrophage cultures. The results indicated that such compounds could significantly reduce pro-inflammatory cytokines like TNFα and IL-1β, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetic acid methyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, heating ethanolic solutions of precursor esters (e.g., 3-cyano-substituted pyridines) with thiol-containing reagents under reflux conditions is a common approach. Hydrazine hydrate or sodium acetate may act as catalysts or bases to facilitate sulfanyl group incorporation . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of reactants), temperature (reflux at 80–100°C), and reaction time (30–180 minutes). Purity is enhanced via recrystallization from ethanol-dioxane mixtures (1:2 ratio) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the pyridine core, cyano group (-CN), and ester (-COOCH3_3) moieties. Aromatic protons (δ 7.2–8.5 ppm) and methyl ester signals (δ 3.7–3.9 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements, such as dihedral angles between phenyl substituents and the pyridine ring, critical for understanding steric effects .

Q. What preliminary biological activities have been reported for structurally analogous pyridine derivatives?

  • Methodological Answer : Pyridine derivatives with cyano and sulfanyl groups exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For example, analogs like 2-(3-cyano-4,6-dimethylpyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide show activity in in vitro assays targeting diabetes (α-glucosidase inhibition) and inflammation (COX-2 inhibition) . Standard protocols involve dose-response curves (IC50_{50} determination) and comparative studies against reference drugs (e.g., acarbose for antidiabetic activity).

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for drug discovery?

  • Methodological Answer : Molecular docking (e.g., using Discovery Studio or AutoDock) predicts binding affinities to target proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. QSAR models can prioritize substituent modifications (e.g., replacing phenyl with electron-withdrawing groups) to enhance bioactivity .

Q. What experimental strategies address contradictions in reported synthetic yields or biological activities?

  • Methodological Answer : Discrepancies often arise from varying reaction conditions or assay protocols. Reproducibility requires:

  • Standardized Reagents : Use anhydrous solvents and rigorously purified intermediates.
  • Cross-Validation : Compare results across multiple assays (e.g., microbial inhibition vs. enzymatic activity) .
  • Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability or dose-dependent effects.

Q. How does the steric and electronic environment of the sulfanyl-acetic acid methyl ester moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer : The sulfanyl group (-S-) acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from diphenyl substituents may reduce coupling efficiency, requiring bulky ligands (e.g., SPhos) or elevated temperatures. Electron-withdrawing cyano groups enhance electrophilicity, facilitating nucleophilic aromatic substitutions .

Q. What are the limitations of current degradation studies for this compound, and how can experimental designs be improved for environmental impact assessments?

  • Methodological Answer : Existing degradation studies often overlook photolytic or microbial pathways. Enhanced protocols include:

  • Stability Testing : HPLC monitoring under UV light (λ = 254 nm) or with soil microbiota.
  • Matrix Complexity : Simulate real-world conditions (e.g., sewage mixtures) and control temperature to prevent organic degradation during long-term experiments .

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